tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(1H-imidazol-4-yl)methyl]carbamate: is an organic compound with the molecular formula C₉H₁₅N₃O₂. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 1H-imidazole-4-methanamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:
Step 1: Dissolve 1H-imidazole-4-methanamine in dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add tert-butyl chloroformate to the reaction mixture while maintaining the temperature at around 0°C to 5°C.
Step 4: Allow the reaction to proceed to room temperature and stir for several hours.
Step 5: Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The process may involve continuous flow reactors to enhance efficiency and yield. The purification steps are optimized to ensure high purity of the final product, often involving advanced techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl N-[(1H-imidazol-4-yl)methyl]carbamate can undergo oxidation reactions, particularly at the imidazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate products with different nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound is used as a ligand in the study of enzyme mechanisms and protein-ligand interactions. The imidazole ring is known to mimic the histidine residue in proteins, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the carbamate group can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1H-imidazol-2-yl)methyl]carbamate
- tert-Butyl N-[(1H-imidazol-5-yl)methyl]carbamate
- tert-Butyl N-[(1H-imidazol-1-yl)methyl]carbamate
Uniqueness
tert-Butyl N-[(1H-imidazol-4-yl)methyl]carbamate is unique due to the position of the imidazole ring, which influences its reactivity and interaction with biological targets. The 4-position of the imidazole ring provides distinct steric and electronic properties compared to other positional isomers, making it particularly useful in specific chemical and biological applications.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique structure and reactivity make it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
tert-butyl N-(1H-imidazol-5-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-5-7-4-10-6-12-7/h4,6H,5H2,1-3H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSSRLZXGGVUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279818-06-2 |
Source
|
Record name | tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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